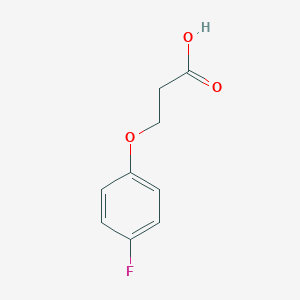

3-(4-Fluorophenoxy)propionic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEDXODAYRWQRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166326 | |

| Record name | 3-(4-Fluorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1579-78-8 | |

| Record name | 3-(4-Fluorophenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1579-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluorophenoxy)propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001579788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-Fluorophenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-fluorophenoxy)propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(4-Fluorophenoxy)propionic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CS9VV5G5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthetic Heart of Modern Therapeutics: A Technical Guide to 3-(4-Fluorophenoxy)propionic Acid

Abstract

This technical guide delves into the pivotal role of 3-(4-Fluorophenoxy)propionic acid in contemporary drug development and agrochemical synthesis. While not recognized for its own intrinsic, potent biological activity, its significance lies in its function as a highly versatile and crucial synthetic intermediate. This document provides an in-depth exploration of the mechanisms of action of the key therapeutic agents derived from this compound, offering valuable insights for researchers, scientists, and professionals in drug development. We will dissect the synthetic pathways where this compound is a key building block and elucidate the molecular targets and signaling cascades of the resulting pharmaceuticals.

Introduction: The Unsung Hero of Synthesis

This compound is a carboxylic acid characterized by a fluorinated phenoxy group. This structural feature is particularly valuable in medicinal chemistry, as the fluorine atom can enhance metabolic stability and binding affinity of the final drug product.[1] Its primary role in the pharmaceutical and agrochemical industries is that of a precursor, a foundational element upon which more complex and biologically active molecules are constructed.[2] This guide will, therefore, focus on the mechanisms of the compounds for which this compound is an essential starting material.

Role as a Precursor in Anti-Inflammatory Drug Synthesis

A significant application of this compound is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[2] The propionic acid moiety is a classic pharmacophore found in many common NSAIDs, and the fluorinated phenoxy group can be a key component in tailoring the drug's specificity and pharmacokinetic profile.

The Cyclooxygenase (COX) Pathway: The Primary Target of Derived NSAIDs

The anti-inflammatory, analgesic, and antipyretic effects of many NSAIDs derived from propionic acid precursors are primarily due to their inhibition of the cyclooxygenase (COX) enzymes.[3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[4]

-

COX-2: This isoform is typically induced by inflammatory stimuli, and its expression is elevated at sites of inflammation.[5]

The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are often linked to the inhibition of COX-1.[6]

Diagram of the COX Pathway and NSAID Inhibition

Caption: The role of NSAIDs in the arachidonic acid cascade.

Experimental Protocol: In Vitro COX Inhibition Assay

To assess the inhibitory potential of a novel NSAID synthesized from this compound, a common in vitro assay is employed.

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a test compound against COX-1 and COX-2.

Materials:

-

Purified human COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compound (dissolved in DMSO)

-

Assay buffer (e.g., Tris-HCl)

-

Detection system (e.g., colorimetric or fluorescent probe to measure prostaglandin production)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a multi-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound dilutions.

-

Incubate for a specified time at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding arachidonic acid.

-

Allow the reaction to proceed for a set time.

-

Stop the reaction and measure the amount of prostaglandin produced using the chosen detection method.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Data Interpretation: A lower IC50 value indicates a more potent inhibitor. The ratio of IC50 (COX-1) / IC50 (COX-2) provides an indication of the drug's selectivity for COX-2.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1/COX-2) |

| Reference NSAID A | 5.2 | 0.1 | 52 |

| Test Compound X | 10.8 | 0.5 | 21.6 |

| Reference NSAID B | 0.3 | 0.2 | 1.5 |

Potential for Direct Biological Activity: A Theoretical Perspective

While direct evidence is lacking, the chemical structure of this compound suggests potential for biological interactions based on the activities of structurally related molecules.

Comparison with Other Propionic Acid Derivatives

Other propionic acid derivatives have been shown to possess a range of biological activities. For instance, 3-(4-hydroxyphenyl)propionic acid, a metabolite of dietary polyphenols, has been demonstrated to suppress macrophage foam cell formation, a key event in atherosclerosis, by modulating the expression of genes involved in cholesterol transport and inflammation, such as ABCA1, SR-B1, and NF-κB.[7] While the fluorine and phenoxy substitutions would significantly alter the electronic and steric properties compared to a hydroxyl group, this illustrates that the core propionic acid scaffold can interact with biological targets.

The Lipoxygenase (LOX) Pathway

In addition to the COX pathway, the lipoxygenase (LOX) pathway is another important route for arachidonic acid metabolism, leading to the production of leukotrienes, which are potent inflammatory mediators.[8] Some anti-inflammatory compounds inhibit both COX and LOX enzymes. Given that this compound is a precursor for anti-inflammatory drugs, it is conceivable that novel compounds derived from it could be designed to target the LOX pathway.

Diagram of the LOX Pathway

Caption: The 5-Lipoxygenase pathway in inflammation.

Synthetic Workflow: From Intermediate to Active Pharmaceutical Ingredient (API)

The true value of this compound is realized in its synthetic utility. Below is a generalized workflow illustrating its incorporation into a more complex molecule.

Diagram of a Generalized Synthetic Workflow

Caption: Generalized synthetic route utilizing this compound.

Conclusion and Future Directions

This compound stands as a testament to the importance of foundational molecules in the intricate process of drug discovery and development. While it may not be the final actor on the biological stage, it is undeniably a critical component in the script. Its fluorinated phenoxypropionic acid structure provides a versatile scaffold for the synthesis of a wide array of therapeutic agents, most notably anti-inflammatory drugs that target the cyclooxygenase pathway.

Future research may yet uncover direct biological activities of this compound or its metabolites. However, its current and foreseeable value lies in its role as a key intermediate. The continued exploration of new synthetic methodologies and the design of novel therapeutics based on this scaffold will ensure that this compound remains a relevant and valuable tool for medicinal chemists and drug development professionals for years to come.

References

- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Prostaglandins and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Regulation of prostaglandin synthesis by antiinflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inducible cyclooxygenase may have anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cyclooxygenase inhibition: between the devil and the deep blue sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-Lipoxygenase Activity of Leaf Gall Extracts of Terminalia chebula (Gaertn.) Retz. (Combretaceae) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)propionic acid, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. This document delves into its chemical structure, physicochemical properties, synthesis, analytical characterization, and key applications, offering valuable insights for researchers and professionals in drug discovery and development.

Introduction: A Key Building Block in Medicinal and Agrochemical Chemistry

This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature imparts unique properties that enhance its biological activity and solubility, making it a valuable precursor in the synthesis of a wide array of bioactive molecules.[1] Its primary utility lies in its role as a foundational scaffold for creating more complex compounds with desired therapeutic or herbicidal properties. In the pharmaceutical sector, it serves as a crucial intermediate in the development of anti-inflammatory and analgesic drugs.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug product, often leading to improved efficacy and metabolic stability.[3] In agrochemical research, this compound is instrumental in the formulation of selective herbicides.[1]

Chemical Structure and Physicochemical Properties

The molecular structure of this compound consists of a p-fluorophenoxy group linked to a propionic acid moiety via an ether bond. This structure is achiral.

graph Chemical_Structure {

layout=neato;

node [shape=plaintext];

rankdir=LR;

// Atom nodes

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

F [label="F", fontcolor="#34A853"];

O1 [label="O", fontcolor="#EA4335"];

C7 [label="C"];

C8 [label="C"];

C9 [label="C"];

O2 [label="O", fontcolor="#EA4335"];

O3 [label="O", fontcolor="#EA4335"];

H1 [label="H"];

H2 [label="H"];

H3 [label="H"];

H4 [label="H"];

H5 [label="H"];

H6 [label="H"];

H7 [label="H"];

H8 [label="H"];

H9 [label="H"];

// Benzene ring with fluorine

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

C4 -- F;

// Ether linkage

C1 -- O1;

O1 -- C7;

// Propionic acid chain

C7 -- C8;

C8 -- C9;

C9 -- O2 [style=double];

C9 -- O3;

O3 -- H9;

// Hydrogens on benzene ring

C2 -- H1;

C3 -- H2;

C5 -- H3;

C6 -- H4;

// Hydrogens on propionic acid chain

C7 -- H5;

C7 -- H6;

C8 -- H7;

C8 -- H8;

// Positioning

C1 [pos="0,0!"];

C2 [pos="-0.87,-0.5!"];

C3 [pos="-0.87,-1.5!"];

C4 [pos="0,-2!"];

C5 [pos="0.87,-1.5!"];

C6 [pos="0.87,-0.5!"];

F [pos="0,-3!"];

O1 [pos="1.73,0!"];

C7 [pos="2.5,0.5!"];

C8 [pos="3.3,0!"];

C9 [pos="4.1,0.5!"];

O2 [pos="4.1,1.5!"];

O3 [pos="4.9,0!"];

H9 [pos="5.7,0!"];

H1 [pos="-1.73,-0.5!"];

H2 [pos="-1.73,-1.5!"];

H3 [pos="1.73,-1.5!"];

H4 [pos="1.73,-0.5!"];

H5 [pos="2.5,1.1!"];

H6 [pos="2.2,-0.1!"];

H7 [pos="3.3,0.6!"];

H8 [pos="3.0,-0.6!"];

}

Figure 2: General workflow for the synthesis of this compound.

Analytical Characterization

A combination of spectroscopic techniques is used to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the two methylene groups of the propionic acid chain, and the acidic proton of the carboxylic acid. The aromatic protons will appear as a complex multiplet in the aromatic region (typically 6.8-7.2 ppm). The two methylene groups will appear as triplets due to coupling with each other. The acidic proton will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will appear in the range of 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The two methylene carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include: a broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretch for the carbonyl group (around 1700-1725 cm⁻¹), C-O stretching vibrations for the ether linkage, and C-F stretching vibrations.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 184.16). Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).[4] The fragmentation of the phenoxy portion of the molecule can also provide structural information.

Applications in Research and Drug Development

Intermediate in Anti-Inflammatory Drug Synthesis

Aryl propionic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] this compound serves as a valuable starting material for the synthesis of novel NSAID candidates. The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation.[5] The fluorine substituent can enhance the binding affinity of the molecule to the target enzyme or improve its pharmacokinetic profile.

Precursor for Herbicides

Phenoxypropionic acids are a class of herbicides that can act as synthetic auxins, disrupting plant growth, or as inhibitors of acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid synthesis in grasses.[6] this compound can be used to synthesize more complex herbicides with improved selectivity and efficacy.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety measures include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

-

Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both pharmaceutical and agrochemical research. Its unique structural features, particularly the fluorinated phenoxy group, make it an attractive starting material for the synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for researchers and scientists working in these fields.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Derivatives of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid: From Discovery to Modern Applications

This guide provides a comprehensive technical overview of 3-(4-Fluorophenoxy)propionic acid, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development and agrochemical industries, this document delves into the historical context of its parent chemical class, its synthesis, physicochemical properties, and its significant role as a building block in the creation of vital compounds.

Introduction: A Molecule of Versatility

This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature is key to its utility, enhancing the biological activity and solubility of the molecules it helps to create.[1] It serves as a critical intermediate in the synthesis of a range of products, from pharmaceuticals like anti-inflammatory and analgesic drugs to agrochemicals such as herbicides and plant growth regulators.[1][2] The presence of the fluorine atom can improve pharmacokinetic properties, leading to greater efficacy and reduced side effects in drug candidates, and allows for the development of targeted herbicides.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2967-70-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Melting Point | 83-85 °C |

| Boiling Point | 287.7 °C (Predicted) |

| Density | 1.267±0.06 g/cm³ (Predicted) |

| Appearance | White to off-white crystalline powder |

Historical Context: The Dawn of Phenoxy Herbicides

While the specific discovery of this compound is not well-documented in seminal, standalone publications, its emergence is intrinsically linked to the broader history of phenoxyalkanoic acids, a class of compounds that revolutionized agriculture.

The journey began in the 1940s with the discovery of the herbicidal properties of 2,4-dichlorophenoxyacetic acid (2,4-D), which mimics the plant growth hormone auxin, causing broadleaf weeds to grow uncontrollably and die. This discovery marked a new era in chemical weed control.

Building on this foundation, in the 1970s, agrochemical companies sought new herbicides to selectively control grass weeds in broad-leaf crops. This research led to the development of aryloxyphenoxypropionates (APPs), a class to which this compound belongs. These compounds were found to act on a different biochemical pathway, inhibiting the enzyme Acetyl-CoA Carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses. This new mechanism of action provided the desired selectivity, and companies like Hoechst, Dow Chemical, and Imperial Chemical Industries (ICI) filed numerous patents for these new herbicides. It is within this intensive period of research and development in the 1970s that fluorinated derivatives like this compound were likely first synthesized and explored for their potential herbicidal properties.

Synthesis of this compound: A Practical Workflow

The synthesis of this compound can be achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of a phenoxide with a haloalkane.

Generalized Experimental Protocol

Objective: To synthesize this compound from 4-fluorophenol and a 3-halopropionic acid.

Materials:

-

4-Fluorophenol

-

3-Chloropropionic acid (or 3-Bromopropionic acid)

-

Sodium hydroxide (or another suitable base)

-

A suitable solvent (e.g., water, ethanol, or a polar aprotic solvent like DMF)

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

-

Formation of the Phenoxide: In a reaction vessel, dissolve 4-fluorophenol in the chosen solvent. Add a stoichiometric equivalent of a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium 4-fluorophenoxide in situ.

-

Nucleophilic Substitution: To the solution of the phenoxide, add 3-chloropropionic acid. Heat the reaction mixture to reflux to facilitate the nucleophilic substitution reaction, where the phenoxide displaces the chloride ion. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature. If a non-aqueous solvent was used, it may be removed under reduced pressure. The aqueous residue is then acidified with hydrochloric acid to a pH of approximately 2. This protonates the carboxylate, causing the this compound to precipitate out of the solution.

-

Isolation and Purification: The crude product is collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water, or an ethanol/water mixture) to yield the purified this compound. The purity can be confirmed by measuring its melting point and through spectroscopic techniques such as NMR and IR spectroscopy.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

The utility of this compound as a synthetic intermediate stems from the biological activity of the larger molecules it is used to create. These activities are primarily in two distinct areas: herbicidal and pharmaceutical.

Herbicidal Activity: Inhibition of Acetyl-CoA Carboxylase (ACCase)

Aryloxyphenoxypropionate (APP) herbicides derived from this intermediate are potent inhibitors of the Acetyl-CoA Carboxylase (ACCase) enzyme in grasses.[3] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.

Mechanism of Action:

-

Enzyme Inhibition: APP herbicides bind to the carboxyltransferase (CT) domain of the ACCase enzyme.

-

Disruption of Fatty Acid Synthesis: This binding blocks the catalytic activity of ACCase, thereby halting the production of malonyl-CoA, a key building block for fatty acid synthesis.

-

Cellular Disruption: The lack of new fatty acids prevents the formation of new cell membranes, which is vital for plant growth and development.

-

Plant Death: Consequently, the growth of the grass weed is arrested, leading to necrosis and eventual death.

The selectivity of these herbicides arises from differences in the structure of the ACCase enzyme between grasses (monocots) and broadleaf plants (dicots). The ACCase in broadleaf crops is less susceptible to inhibition by APP herbicides.

Mechanism of ACCase Inhibition

Caption: Mechanism of action of aryloxyphenoxypropionate herbicides.

Pharmaceutical Applications

In the pharmaceutical realm, this compound serves as a building block for various therapeutic agents.[1][2] Its incorporation into a drug's structure can significantly influence its pharmacological profile.

-

Beta-Blockers and Cardiovascular Drugs: The phenoxypropionic acid moiety is a common feature in certain beta-blockers. These drugs function by blocking the effects of adrenaline on beta-adrenergic receptors, leading to a reduction in heart rate and blood pressure.

-

Anti-inflammatory Drugs and Analgesics: The structural framework of this intermediate is also utilized in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action for many NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

Conclusion

This compound, while not a widely known end-product itself, is a cornerstone intermediate in the synthesis of a diverse range of biologically active molecules. Its history is intertwined with the development of modern selective herbicides that have significantly impacted global agriculture. In parallel, its structural motifs have been incorporated into important classes of pharmaceuticals. For the research scientist and the drug development professional, understanding the synthesis, properties, and functional significance of this molecule provides valuable insight into the design and creation of new and improved agrochemicals and therapeutic agents.

References

3-(4-Fluorophenoxy)propionic acid CAS number and molecular weight

An In-Depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid

This guide provides a comprehensive technical overview of this compound, a key chemical intermediate in pharmaceutical and agrochemical development. Designed for researchers, chemists, and professionals in drug discovery, this document synthesizes core chemical data, field-proven synthetic insights, and critical safety protocols to support advanced research and application.

Core Compound Identification and Properties

This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature is of high interest in medicinal chemistry, as the carbon-fluorine bond can enhance metabolic stability, binding affinity, and bioavailability of derivative molecules.[1][2]

Chemical Identity

| Identifier | Value | Source(s) |

| CAS Number | 1579-78-8 | [1][3][4] |

| Molecular Formula | C₉H₉FO₃ | [1][3][4] |

| Molecular Weight | 184.17 g/mol | [1] |

| Synonyms | 3-(4-fluorophenoxy)propanoic acid, 3-(p-Fluorophenoxy)propionic acid | [3] |

Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White crystalline solid | [1] |

| Melting Point | 81-87 °C | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| Storage | Store at 0-8°C in a dry area | [1][4] |

Synthesis Pathway: The Williamson Ether Synthesis Approach

The formation of the ether linkage in this compound is classically achieved via the Williamson ether synthesis. This Sₙ2 reaction is a robust and widely used method for preparing ethers from an alkoxide and an organohalide.[5][6] In this context, the synthesis involves the reaction of a 4-fluorophenoxide ion with an alkyl halide bearing a propionic acid moiety.

The causality for this choice of pathway is rooted in its efficiency and predictability. 4-Fluorophenol is readily deprotonated by a strong base to form a potent nucleophile (the phenoxide). This nucleophile then attacks a suitable three-carbon electrophile, such as ethyl 3-bromopropionate. Using an ester of the propionic acid is a critical strategic choice to prevent the acidic proton of the carboxylic acid from interfering with the basic conditions of the reaction. The final product is then obtained through a simple ester hydrolysis (saponification) step.

Conceptual Synthesis Workflow

Caption: A two-step synthesis pathway for this compound.

Applications in Drug Development and Agrochemicals

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a versatile building block for more complex molecules.[1] Its value lies in the unique combination of the phenoxypropionic acid scaffold and the fluorine substituent.

-

Pharmaceutical Development : It is a key intermediate in the synthesis of potential therapeutic agents, particularly anti-inflammatory and analgesic drugs.[1] The fluorophenoxy moiety can modify pharmacokinetic properties, leading to improved drug efficacy and potentially reduced side effects.[1] It has also been utilized as an intermediate for beta-blockers and other cardiovascular drugs.[2] The rationale for using a fluorinated precursor is to introduce metabolic stability at that position, preventing enzymatic degradation (e.g., hydroxylation) of the aromatic ring in the final drug product.

-

Agrochemicals : The structure is employed in formulating herbicides.[1] The phenoxypropionic acid class of compounds can mimic natural plant hormones, and strategic modifications, such as the addition of fluorine, can fine-tune their activity and selectivity for specific plant pathways, enabling effective weed control.[2]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol describes a self-validating system for the synthesis of this compound based on the Williamson ether synthesis. Each step includes checks and expected outcomes.

Objective: To synthesize this compound from 4-fluorophenol.

Materials:

-

4-Fluorophenol

-

Ethyl 3-bromopropionate

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Protocol Steps:

-

Step 1: Ether Formation (Sₙ2 Reaction)

-

To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and 100 mL of anhydrous acetone.

-

Stir the suspension vigorously for 15 minutes at room temperature. The potassium carbonate acts as the base to deprotonate the phenol, forming the potassium 4-fluorophenoxide in situ.

-

Add ethyl 3-bromopropionate (1.1 eq) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of 4-fluorophenol.

-

After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts. Wash the solid with a small amount of acetone.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude ethyl 3-(4-fluorophenoxy)propanoate, typically as an oil.

-

-

Step 2: Saponification (Ester Hydrolysis)

-

Dissolve the crude ester from the previous step in 50 mL of ethanol in a 250 mL round-bottom flask.

-

Add a solution of sodium hydroxide (2.0 eq) in 50 mL of deionized water.

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

-

Cool the reaction mixture and evaporate the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with 50 mL of water and wash with 30 mL of ethyl acetate to remove any unreacted starting material or non-polar impurities. Discard the organic layer.

-

-

Step 3: Acidification and Product Isolation

-

Cool the aqueous layer in an ice bath.

-

Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2 (verify with pH paper). A white precipitate of this compound should form.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold deionized water to remove inorganic salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol mixture) to obtain the pure white crystalline solid.

-

Dry the final product under vacuum. Verify purity via HPLC and confirm identity using ¹H NMR, ¹³C NMR, and MS. The melting point should align with the literature value of 81-87 °C.[1]

-

Safety and Handling

As a laboratory chemical, this compound requires careful handling. The following information is derived from its Safety Data Sheet (SDS).[4]

-

Hazard Classification :

-

H302 : Harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Precautionary Measures :

-

P280 : Wear protective gloves, protective clothing, eye protection, and face protection.[4]

-

P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Handle in a well-ventilated area, preferably a chemical fume hood, to avoid breathing dust.[4]

-

Avoid contact with skin and eyes. In case of contact, wash off with soap and plenty of water.[4]

-

-

First Aid :

References

An In-Depth Technical Guide to the Solubility and Stability of 3-(4-Fluorophenoxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

3-(4-Fluorophenoxy)propionic acid is a synthetic organic compound with potential applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a fluorinated phenoxy group linked to a propionic acid moiety, suggests it may serve as a valuable building block in the development of novel bioactive molecules.[1] The presence of the fluorine atom can significantly influence key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets, making it an attractive scaffold for medicinal chemists.[1]

This technical guide provides a comprehensive overview of the critical physicochemical parameters of this compound: its solubility and stability. Understanding these characteristics is paramount for any researcher or developer intending to work with this compound, as they directly impact formulation development, bioavailability, and shelf-life. This document outlines detailed, field-proven methodologies for determining these properties, grounded in authoritative regulatory guidelines and scientific principles.

Physicochemical Properties

A foundational understanding of the basic physicochemical properties of this compound is essential before delving into more complex solubility and stability assessments.

| Property | Value | Source |

| Molecular Formula | C₉H₉FO₃ | Chem-Impex[1] |

| Molecular Weight | 184.17 g/mol | Chem-Impex[1] |

| Appearance | White crystalline solid | Chem-Impex[1] |

| Melting Point | 81-87 °C | Chem-Impex[1] |

I. Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. A comprehensive solubility profile across a range of aqueous and organic solvents is therefore a prerequisite for formulation development. The following section details the experimental protocols for determining the kinetic and thermodynamic solubility of this compound.

Rationale for Solvent Selection

The choice of solvents for solubility determination is guided by the intended application and the need to understand the compound's behavior in both physiological and manufacturing contexts.

-

Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These buffers simulate the pH environments of the gastrointestinal tract, providing insights into how the solubility of this acidic compound will vary upon oral administration.

-

Water (Purified): Serves as a baseline for aqueous solubility.

-

Common Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO): These are frequently used in analytical method development, formulation processes, and as vehicles for in vitro assays.

Experimental Protocol: Kinetic Solubility Determination (High-Throughput Screening)

Kinetic solubility provides a rapid assessment of a compound's dissolution in a solvent. This method is particularly useful for early-stage discovery and screening activities.

Workflow for Kinetic Solubility Determination

Caption: A streamlined workflow for determining the kinetic solubility of this compound.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound and is the gold standard for solubility determination.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

Illustrative Solubility Data

The following table presents a hypothetical, yet realistic, solubility profile for this compound, which would be generated from the described experiments.

| Solvent | pH | Temperature (°C) | Solubility (µg/mL) | Method |

| Purified Water | ~4-5 | 25 | Data to be determined | Thermodynamic |

| 0.1 N HCl | 1.2 | 37 | Data to be determined | Thermodynamic |

| Acetate Buffer | 4.5 | 37 | Data to be determined | Thermodynamic |

| Phosphate Buffer | 6.8 | 37 | Data to be determined | Thermodynamic |

| Phosphate Buffer | 7.4 | 37 | Data to be determined | Thermodynamic |

| Methanol | N/A | 25 | Data to be determined | Thermodynamic |

| Ethanol | N/A | 25 | Data to be determined | Thermodynamic |

| Acetonitrile | N/A | 25 | Data to be determined | Thermodynamic |

| DMSO | N/A | 25 | Data to be determined | Kinetic |

II. Stability Assessment

Evaluating the chemical stability of this compound is crucial for identifying potential degradation pathways, determining appropriate storage conditions, and establishing a re-test period or shelf life. The International Council for Harmonisation (ICH) provides a comprehensive framework for these studies.[2][3][4]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the compound under more aggressive conditions than those used in long-term stability studies.[5][6][7] The primary objectives are to:

-

Identify likely degradation products.

-

Elucidate degradation pathways.

-

Demonstrate the specificity of the stability-indicating analytical method.

Workflow for Forced Degradation Studies

Caption: A systematic approach to conducting forced degradation studies on this compound.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted on at least three primary batches of the drug substance to establish a re-test period.[2][3] The storage conditions and testing frequencies are dictated by the ICH guidelines.[2][8]

| Study | Storage Condition | Minimum Duration | Testing Frequency |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |

Stability-Indicating Analytical Method

A validated stability-indicating method is a quantitative analytical procedure used to detect changes in the quality of the drug substance over time.[9][10] This method must be able to separate, detect, and quantify the active ingredient in the presence of its degradation products and any other impurities. HPLC with UV or mass spectrometric detection is the most common technique for this purpose.

Solid-State Stability Characterization

In addition to solution stability, it is crucial to assess the solid-state stability of this compound. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide valuable information.

-

Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow between the sample and a reference as a function of temperature.[11][12] It can be used to determine the melting point, purity, and identify any polymorphic forms of the compound.

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time. It is useful for determining thermal stability and the presence of any solvates or hydrates.

III. Data Interpretation and Reporting

All data generated from solubility and stability studies should be meticulously documented and interpreted.

-

Solubility: The pH-solubility profile should be plotted to visualize the relationship between pH and aqueous solubility. This is particularly important for an acidic compound like this compound.

-

Stability: The rate of degradation under different stress conditions should be determined. For long-term and accelerated stability studies, the data should be evaluated to establish a re-test period, during which the compound is expected to remain within its quality specifications.

IV. Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its successful development in any research or commercial application. The experimental protocols and methodologies outlined in this guide provide a robust framework for generating the necessary data package. By adhering to these scientifically sound and regulatory-compliant practices, researchers can ensure the quality, safety, and efficacy of their work with this promising compound.

V. References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). --INVALID-LINK--

-

ICH, Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. --INVALID-LINK--

-

ICH Stability Testing Guidelines. SNS Courseware. --INVALID-LINK--

-

ICH releases overhauled stability guideline for consultation. RAPS. --INVALID-LINK--

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. --INVALID-LINK--

-

This compound. Chem-Impex. --INVALID-LINK--

-

Chemical Properties of 3-(4-Fluorophenyl)propionic acid (CAS 459-31-4). Cheméo. --INVALID-LINK--

-

3-(4-Fluorophenyl)propionic acid SDS, 459-31-4 Safety Data Sheets. Echemi. --INVALID-LINK--

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. --INVALID-LINK--

-

Forced degradation and impurity profiling. ScienceDirect. --INVALID-LINK--

-

Stability Indicating Forced Degradation Studies. RJPT. --INVALID-LINK--

-

Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. --INVALID-LINK--

-

3-(4-FLUOROPHENYL)PROPIONIC ACID CAS#: 459-31-4. ChemicalBook. --INVALID-LINK--

-

459-31-4(3-(4-FLUOROPHENYL)PROPIONIC ACID) Product Description. ChemicalBook. --INVALID-LINK--

-

3-(4-Fluorophenyl)propionic acid 97 459-31-4. Sigma-Aldrich. --INVALID-LINK--

-

3-(4-Fluorophenyl)propionic Acid | 459-31-4 | TCI EUROPE N.V. TCI Chemicals. --INVALID-LINK--

-

3-(4-FLUOROPHENYL)PROPIONIC ACID | 459-31-4. ChemicalBook. --INVALID-LINK--

-

Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. --INVALID-LINK--

-

Stability indicating study by using different analytical techniques. IJSDR. --INVALID-LINK--

-

Stability Indicating Assay Method. IJCRT.org. --INVALID-LINK--

-

3-(4-Fluorophenyl)propionic acid | C9H9FO2. PubChem. --INVALID-LINK--

-

Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection. PubMed. --INVALID-LINK--

-

3-(4-Fluorophenyl)propanoic acid | Biochemical Reagent. MedchemExpress.com. --INVALID-LINK--

-

Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy. ResearchGate. --INVALID-LINK--

-

Review on Stability Indicating Assay Method or Forced Degradation Study: Strategy and Regulatory Consideration. Asian Journal of Pharmaceutical Analysis. --INVALID-LINK--

-

Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha. TU Delft Repository. --INVALID-LINK--

-

Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health. --INVALID-LINK--

-

Measurement by differential scanning calorimetry of specific heat capacity variation due to crystallization: Application to amorphous silicon. ResearchGate. --INVALID-LINK--capacity_variation_due_to_crystallization_Application_to_amorphous_silicon)

References

- 1. chemimpex.com [chemimpex.com]

- 2. database.ich.org [database.ich.org]

- 3. pharma.gally.ch [pharma.gally.ch]

- 4. snscourseware.org [snscourseware.org]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. library.dphen1.com [library.dphen1.com]

- 7. rjptonline.org [rjptonline.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. ijsdr.org [ijsdr.org]

- 10. ijcrt.org [ijcrt.org]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Analysis of 3-(4-Fluorophenoxy)propionic Acid

Abstract

This comprehensive technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-(4-Fluorophenoxy)propionic acid. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By explaining the causality behind experimental choices and interpretation of the spectral data, this guide serves as an authoritative reference for the characterization of this and similar compounds.

Introduction

This compound, with the molecular formula C₉H₉FO₃ and a molecular weight of 184.16 g/mol , is a molecule of interest in various fields of chemical research, including pharmaceutical and agrochemical development. Its structure combines a p-fluorophenoxy group with a propionic acid moiety, imparting a unique combination of chemical properties. Accurate structural elucidation is paramount for understanding its reactivity, biological activity, and for quality control in synthesis. This guide provides a detailed walkthrough of its characterization using fundamental spectroscopic techniques: NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR Sample Preparation

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

Materials:

-

This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (0.03% v/v)

-

5 mm NMR tubes

-

Vortex mixer

Procedure:

-

Solvent Selection: The choice of solvent is critical. CDCl₃ is a common choice for many organic molecules. However, the carboxylic acid proton may exchange with residual water, leading to a broad or absent signal. DMSO-d₆ is an excellent alternative as it will show the carboxylic acid proton, which will appear as a broad singlet at a downfield chemical shift.

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.7 mL of the chosen deuterated solvent containing TMS in a clean, dry vial.

-

Ensure complete dissolution by vortexing the sample.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire the spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

For ¹³C NMR, a greater number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

-

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | Singlet (broad) | 1H | -COOH |

| ~6.9-7.1 | Multiplet | 4H | Aromatic protons |

| ~4.2 | Triplet | 2H | -O-CH₂- |

| ~2.8 | Triplet | 2H | -CH₂-COOH |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region (~11-12 ppm), characteristic of a carboxylic acid proton. Its broadness is due to hydrogen bonding and chemical exchange.

-

Aromatic Protons: The four protons on the fluorophenyl ring will appear in the aromatic region (~6.9-7.1 ppm). Due to the fluorine substituent, the protons ortho and meta to the fluorine will have slightly different chemical environments, and will show coupling to the fluorine atom, resulting in a complex multiplet.

-

Methylene Protons (-O-CH₂-): The methylene group adjacent to the ether oxygen is deshielded and is expected to appear as a triplet around 4.2 ppm. The triplet splitting pattern arises from coupling with the adjacent methylene group. Protons on carbons next to an ether oxygen typically show absorptions in the 3.4 to 4.5 δ range[1].

-

Methylene Protons (-CH₂-COOH): The methylene group adjacent to the carbonyl group is also deshielded, though to a lesser extent than the ether-linked methylene. It is predicted to resonate as a triplet around 2.8 ppm, coupled with the neighboring methylene protons.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) (ppm) | Assignment |

| ~175 | Carbonyl carbon (-COOH) |

| ~158 (d, ¹JCF ≈ 240 Hz) | C-F of the aromatic ring |

| ~155 | C-O of the aromatic ring |

| ~116 (d, ²JCF ≈ 23 Hz) | Carbons ortho to F in the aromatic ring |

| ~115 (d, ³JCF ≈ 8 Hz) | Carbons meta to F in the aromatic ring |

| ~66 | Methylene carbon (-O-CH₂-) |

| ~35 | Methylene carbon (-CH₂-COOH) |

Interpretation:

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded carbon and will appear at the downfield end of the spectrum, around 175 ppm.

-

Aromatic Carbons: The aromatic carbons will show distinct signals. The carbon directly bonded to the fluorine will exhibit a large one-bond coupling constant (¹JCF) of approximately 240 Hz. The carbons ortho and meta to the fluorine will show smaller two-bond (²JCF) and three-bond (³JCF) couplings, respectively. The carbon attached to the ether oxygen will also be in the aromatic region.

-

Aliphatic Carbons: The methylene carbon attached to the ether oxygen (-O-CH₂-) is expected around 66 ppm, while the methylene carbon adjacent to the carbonyl group (-CH₂-COOH) will be further upfield, around 35 ppm. Ether carbon atoms typically absorb in the 50 to 80 δ range[1].

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: IR Sample Preparation

Materials:

-

This compound (a few milligrams)

-

Potassium bromide (KBr) for pellet preparation, or an Attenuated Total Reflectance (ATR) accessory.

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Thoroughly grind a small amount of the sample with dry KBr powder in an agate mortar.

-

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Procedure (ATR Method):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid, ether, and aromatic functionalities.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch of the carboxylic acid |

| ~1710 | Strong, Sharp | C=O stretch of the carboxylic acid |

| ~1250 and ~1040 | Strong | Asymmetric and symmetric C-O-C stretch of the aryl ether |

| ~1500 | Medium | C=C stretch of the aromatic ring |

| ~1220 | Strong | C-F stretch |

| ~830 | Strong | C-H out-of-plane bend for p-disubstituted benzene |

Interpretation:

-

Carboxylic Acid Group: The most prominent feature will be the very broad O-H stretching band from 2500-3300 cm⁻¹, which is characteristic of a hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1710 cm⁻¹ corresponds to the carbonyl (C=O) stretch[2].

-

Aryl Ether Group: Aryl alkyl ethers typically show two strong C-O stretching bands. An asymmetric stretch is expected around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹[3].

-

Aromatic Ring: The presence of the aromatic ring will be indicated by C=C stretching absorptions around 1500 cm⁻¹. The para-substitution pattern gives rise to a strong C-H out-of-plane bending vibration in the 800-850 cm⁻¹ region.

-

C-F Bond: A strong absorption due to the C-F stretch is expected around 1220 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry

Instrumentation:

-

A mass spectrometer equipped with an Electron Ionization (EI) source is commonly used for this type of molecule.

-

A gas chromatograph (GC) can be used for sample introduction and separation if analyzing a mixture.

Procedure:

-

Introduce a small amount of the sample into the ion source.

-

The sample is vaporized and then ionized by a high-energy electron beam.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

Predicted Mass Spectrum and Fragmentation

The mass spectrum will show the molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 184, corresponding to the molecular weight of this compound.

-

Loss of Carboxylic Acid Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da), leading to a fragment at m/z = 139.

-

McLafferty Rearrangement: Carboxylic acids can undergo a McLafferty rearrangement, which would involve the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta carbon-carbon bond. This would result in the loss of propene (42 Da) and the formation of a radical cation of 4-fluorophenol at m/z = 142.

-

Cleavage of the Ether Bond: Cleavage of the bond between the ether oxygen and the propionic acid chain can lead to the formation of the 4-fluorophenoxy radical (m/z = 111) and a propionic acid cation (m/z = 73). Alternatively, formation of the 4-fluorophenoxy cation (m/z = 111) is a likely pathway.

-

Formation of the Fluorophenyl Cation: Loss of the propoxy group from the molecular ion could lead to the formation of the fluorophenyl cation at m/z = 95.

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and Mass Spectrometry provides a detailed and unambiguous confirmation of its molecular structure. The predicted data presented in this guide, based on established principles of spectroscopy, serves as a valuable reference for researchers. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this and related molecules, ensuring scientific integrity and facilitating further research and development.

References

An In-Depth Technical Guide to the Potential Therapeutic Applications of 3-(4-Fluorophenoxy)propionic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenoxy)propionic acid is a versatile aromatic carboxylic acid that holds significant promise as a scaffold for the development of novel therapeutics. Its unique chemical structure, featuring a fluorinated phenoxy group, suggests the potential for enhanced biological activity, improved metabolic stability, and favorable pharmacokinetic properties.[1][2] This technical guide provides a comprehensive overview of the current understanding and future potential of this compound in drug discovery and development. While direct biological data on this specific molecule is limited, this document synthesizes information from structurally related compounds to propose and explore potential therapeutic applications in metabolic disorders, inflammation, and neurodegenerative diseases. Detailed experimental protocols are provided to facilitate further investigation into these promising areas.

Introduction: Chemical Properties and Synthetic Overview

This compound (CAS No: 2967-70-6) is a white crystalline solid with a molecular formula of C₉H₉FO₃ and a molecular weight of 184.16 g/mol .[2] The presence of a fluorine atom on the phenyl ring is a key feature, as fluorine substitution is a common strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacological properties, often leading to increased metabolic stability and enhanced binding affinity to biological targets.

Chemical Structure:

Caption: Hypothesized PPAR agonist activity of this compound.

Inflammatory Conditions: A Potential Anti-inflammatory Agent

Many arylpropionic acid derivatives are well-known non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen and naproxen being prominent examples. T[3]hese compounds typically exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins. Furthermore, related phenolic compounds have demonstrated anti-inflammatory properties through various mechanisms, including the suppression of pro-inflammatory cytokines.

[4][5]Hypothesized Mechanism of Action:

This compound may exhibit anti-inflammatory effects through:

-

COX Inhibition: Direct inhibition of COX-1 and/or COX-2, reducing prostaglandin synthesis.

-

Cytokine Modulation: Suppression of pro-inflammatory cytokines such as TNF-α and IL-6, and potentially promoting anti-inflammatory cytokines like IL-10.

Caption: Postulated anti-inflammatory mechanism via COX inhibition.

Neurodegenerative Disorders: A Potential Neuroprotective Agent

Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases. Phenolic acids and their derivatives have been shown to possess neuroprotective properties, attributed to their antioxidant and anti-inflammatory activities. T[4][6][7]he ability of small molecules to cross the blood-brain barrier is crucial for therapeutic efficacy in CNS disorders, and the lipophilic nature of the fluorophenoxy group may facilitate this.

Hypothesized Mechanism of Action:

The potential neuroprotective effects of this compound could arise from:

-

Antioxidant Activity: Scavenging of reactive oxygen species (ROS) and reduction of oxidative stress.

-

Anti-neuroinflammatory Effects: Inhibition of microglial activation and suppression of pro-inflammatory cytokine production in the central nervous system.

Experimental Protocols for Therapeutic Validation

To investigate the hypothesized therapeutic applications, a series of in vitro and in vivo experiments are proposed.

In Vitro Assays

| Therapeutic Area | Assay | Description | Key Parameters to Measure |

| Metabolic Disorders | PPAR Transactivation Assay | A cell-based reporter gene assay to determine the agonist activity of the compound on PPAR isoforms (α, γ, δ). | EC50, maximal activation |

| Inflammation | COX Inhibition Assay | An enzymatic assay to measure the inhibition of COX-1 and COX-2 activity. | IC50 |

| Inflammation | Cytokine Release Assay | LPS-stimulated macrophages (e.g., RAW 264.7) are treated with the compound, and cytokine levels in the supernatant are measured by ELISA. | Inhibition of TNF-α, IL-6; stimulation of IL-10 |

| Neurodegeneration | In Vitro Neurotoxicity Assay | Neuronal cell lines (e.g., SH-SY5Y, HT-22) are exposed to a neurotoxin (e.g., MPP+, glutamate) with and without the compound. | Cell viability (MTT assay), LDH release |

| Neurodegeneration | ROS Scavenging Assay | A cell-free or cell-based assay (e.g., DCFH-DA) to measure the antioxidant capacity of the compound. | EC50 for ROS scavenging |

-

Cell Culture: Maintain HEK293T cells in DMEM supplemented with 10% FBS and antibiotics.

-

Transfection: Co-transfect cells with a PPAR expression vector (containing the ligand-binding domain fused to a GAL4 DNA-binding domain), a luciferase reporter vector under the control of a GAL4 upstream activation sequence, and a Renilla luciferase vector for normalization.

-

Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or a known PPAR agonist (e.g., rosiglitazone for PPARγ) for 18-24 hours.

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Plot the fold induction against the compound concentration to determine the EC50 value.

In Vivo Models

| Therapeutic Area | Animal Model | Description | Key Endpoints |

| Metabolic Disorders | High-Fat Diet-Induced Obese Mice | C57BL/6J mice fed a high-fat diet to induce obesity, insulin resistance, and dyslipidemia. | Body weight, food intake, glucose tolerance, insulin tolerance, serum lipid profile, liver triglycerides. |

| Inflammation | Carrageenan-Induced Paw Edema in Rats | Injection of carrageenan into the rat paw induces a localized inflammatory response. | Paw volume, myeloperoxidase (MPO) activity in paw tissue. |

| Neurodegeneration | LPS-Induced Neuroinflammation in Mice | Intraperitoneal injection of lipopolysaccharide (LPS) to induce systemic inflammation and neuroinflammation. | Pro-inflammatory cytokine levels in the brain, microglial activation (Iba1 staining). |

-

Animal Husbandry: House male C57BL/6J mice under standard conditions with a 12-hour light/dark cycle.

-

Diet Induction: At 6-8 weeks of age, feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce an obese phenotype.

-

Treatment: Administer this compound or vehicle control daily by oral gavage for 4-6 weeks.

-

Metabolic Phenotyping:

-

Monitor body weight and food intake weekly.

-

Perform an oral glucose tolerance test (OGTT) and an insulin tolerance test (ITT) at the end of the treatment period.

-

-

Terminal Procedures:

-

Collect blood for measurement of serum insulin, glucose, triglycerides, and cholesterol.

-

Harvest liver tissue for triglyceride measurement and histological analysis (H&E and Oil Red O staining).

-

Caption: A streamlined workflow for the preclinical evaluation of this compound.

Safety and Toxicological Considerations

Preliminary safety data for the structurally related compound 3-(4-Fluorophenyl)propionic acid suggests that it may cause skin and eye irritation and may cause respiratory irritation. A[8] comprehensive toxicological evaluation of this compound will be essential before advancing it into further preclinical and clinical development. This should include in vitro cytotoxicity assays, genotoxicity assays (e.g., Ames test), and in vivo acute and repeated-dose toxicity studies in rodents.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with the potential for therapeutic applications in metabolic, inflammatory, and neurodegenerative diseases. The structural similarities to known active pharmaceutical ingredients provide a strong rationale for the proposed investigations. The experimental workflows outlined in this guide offer a clear path for elucidating the biological activities and therapeutic potential of this compound. Future research should focus on a systematic evaluation of its efficacy in the proposed in vitro and in vivo models, followed by lead optimization to enhance potency and selectivity, and a thorough assessment of its safety profile. Such a program will be critical in determining whether this compound or its derivatives can be developed into novel and effective therapies for these challenging diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [myskinrecipes.com]

- 3. Identification of phytochemicals as putative ligands for the targeted modulation of peroxisome proliferator-activated receptor α (PPARα) in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. mdpi.com [mdpi.com]

- 7. Neuroprotective efficacy and therapeutic time window of peroxynitrite decomposition catalysts in focal cerebral ischemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3-(4-Fluorophenoxy)propionic Acid and Its Postulated Role in Enzyme Inhibition

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenoxy)propionic acid, a versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. While direct empirical data on its specific enzyme inhibitory activity is not extensively documented in publicly available literature, its structural characteristics as a propionic acid derivative and its role as a precursor in the synthesis of anti-inflammatory and analgesic drugs strongly suggest a potential role as a cyclooxygenase (COX) enzyme inhibitor. This guide will, therefore, explore this inferred mechanism of action, detailing the underlying biochemical pathways, established experimental protocols for assessing such activity, and the kinetic analysis required to characterize inhibitor-enzyme interactions. The content is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of propionic acid derivatives.

Introduction: Unveiling this compound

This compound is an aromatic carboxylic acid distinguished by a fluorinated phenoxy group. This structural feature is known to enhance the biological activity and solubility of molecules, making it a valuable building block in organic synthesis.[1] Its primary applications lie in the synthesis of more complex molecules with therapeutic or agricultural value. In the pharmaceutical sector, it serves as a key intermediate in the development of anti-inflammatory and analgesic medications.[1] In agriculture, it is utilized in the formulation of herbicides.[1]

Chemical and Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 83-85 °C |

| CAS Number | 2967-70-6 |

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives typically involves the reaction of a substituted phenol with a propionic acid equivalent under basic conditions. A general synthetic route is the Williamson ether synthesis, where a phenoxide ion reacts with an alkyl halide.

A plausible synthetic pathway for this compound is outlined below:

Caption: General synthetic scheme for this compound.

Inferred Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

The primary therapeutic action of many propionic acid derivatives, such as ibuprofen and naproxen, is the inhibition of cyclooxygenase (COX) enzymes.[2][3][4][5] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6][7][8][9][10] Given that this compound is a precursor to anti-inflammatory drugs, it is highly probable that it or its downstream derivatives exhibit inhibitory activity against COX enzymes.

The Prostaglandin Synthesis Pathway and the Role of COX Enzymes:

Caption: The arachidonic acid cascade and the inhibitory role of COX inhibitors.[8]

Most non-steroidal anti-inflammatory drugs (NSAIDs), including propionic acid derivatives, act as competitive inhibitors of COX enzymes.[7] They compete with the natural substrate, arachidonic acid, for binding to the active site of the enzyme, thereby preventing the synthesis of prostaglandins.

Experimental Protocols for Assessing COX Inhibition

To empirically determine the inhibitory activity of this compound against COX-1 and COX-2, a variety of in vitro assays can be employed. The following provides a general framework for such an investigation.

A. In Vitro COX Inhibition Assay (Colorimetric Method)

This method measures the peroxidase activity of COX enzymes by monitoring the color change of an appropriate substrate.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer.

-

Assay Plate Setup:

-

Blank wells: Add assay buffer and heme.

-

100% Activity wells: Add assay buffer, heme, and COX enzyme.

-

Inhibitor wells: Add assay buffer, heme, COX enzyme, and various concentrations of the test compound.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the desired temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Measurement: Immediately begin monitoring the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. The percentage of inhibition is determined by comparing the reaction rates in the inhibitor wells to the 100% activity wells. The IC50 value (the concentration of inhibitor that causes 50% inhibition) can then be calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

B. In Vitro COX Inhibition Assay (ELISA-based Method)